molecular formula C9H8N2O4 B5659257 4-(furan-2-carbonyl)piperazine-2,6-dione

4-(furan-2-carbonyl)piperazine-2,6-dione

Cat. No.: B5659257
M. Wt: 208.17 g/mol
InChI Key: QTTUCWQUHAAOCM-UHFFFAOYSA-N
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Description

4-(Furan-2-carbonyl)piperazine-2,6-dione is a chemical compound featuring a piperazine-2,6-dione core functionalized with a furan-2-carbonyl group. The piperazine-2,6-dione scaffold is a structure of significant interest in medicinal chemistry and drug discovery . This particular derivative incorporates a furan heterocycle, a moiety frequently employed in the design of bioactive molecules and is found in compounds investigated for targeting neurological receptors . Piperazine-2,6-dione and its derivatives serve as key synthetic intermediates and privileged scaffolds in the development of novel therapeutic agents. Scientific literature indicates that structurally related compounds, including those featuring the piperazinedione core, have been synthesized and evaluated for a range of biological activities . For instance, certain alkyl derivatives of 3-phenylpiperidine-2,6-dione have demonstrated moderate antiviral activity against viruses such as Coxsackie Virus B2 (CVB-2) and Herpes Simplex type-1 (HSV-1) in vitro . Furthermore, other research highlights piperazine-containing compounds as potent and selective antagonists for receptors like the A2A adenosine receptor (AR), which is a promising target for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, as well as for cancer immunotherapy . The presence of the furan ring in this molecule aligns with its use in constructing such pharmacologically active structures . This product is intended for research purposes only, providing chemists and drug discovery scientists with a building block for the synthesis and exploration of new chemical entities. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(furan-2-carbonyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-7-4-11(5-8(13)10-7)9(14)6-2-1-3-15-6/h1-3H,4-5H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTUCWQUHAAOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with furan-2-ylmethanamine under microwave irradiation. This reaction yields the corresponding piperazine-2,6-dione derivative . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for 4-(furan-2-carbonyl)piperazine-2,6-dione are not extensively documented, the general approach involves large-scale microwave-assisted synthesis. This method is favored due to its efficiency and ability to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)piperazine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of 4-(furan-2-carbonyl)piperazine-2,6-dione include iminodiacetic acid, furan-2-ylmethanamine, and various amines or carboxylic acids. Microwave irradiation is a common condition used to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of 4-(furan-2-carbonyl)piperazine-2,6-dione include various substituted piperazine-2,6-dione derivatives. These derivatives often exhibit enhanced biological activities and are of interest in medicinal chemistry .

Comparison with Similar Compounds

Key Structural Insights :

  • Furan vs. However, indole derivatives exhibit stronger anticancer activity due to enhanced hydrophobic interactions with cellular targets .
  • Furan vs. Biphenyl : Biphenyl substituents increase lipophilicity, improving cell membrane penetration but possibly reducing aqueous solubility. Furan derivatives balance moderate hydrophilicity and bioavailability .
  • Furan vs. Dexrazoxane: Dexrazoxane’s bisdioxopiperazine structure enables dual iron chelation and topoisomerase II inhibition, whereas the mono-substituted furan analog may lack comparable cardioprotective efficacy .

Anticancer Activity

  • Indole Derivatives : Compound 4e (4-(1H-indole-2-carbonyl)piperazine-2,6-dione) shows IC₅₀ values <10 µM against ovarian (PA-1) and breast (T47D) cancers .
  • Furan Derivatives : While direct data is lacking, furan-containing analogs like GB-4 (N-(furan-2-ylmethyl)-substituted) demonstrate moderate activity, likely due to furan’s electron-donating effects enhancing DNA intercalation .

Metal Ion Chelation

  • Piperazine-2,6-dione derivatives with electron-rich groups (e.g., hydroxymethyl, nitro) exhibit strong binding to Cu²⁺ and Fe²⁺, critical for antioxidant and cardioprotective applications. Furan’s oxygen may contribute to weaker chelation compared to these groups .

Herbicidal Activity

Physicochemical Properties

Property 4-(Furan-2-carbonyl)piperazine-2,6-dione 4-(Indole-2-carbonyl)piperazine-2,6-dione Dexrazoxane
Molecular Weight ~250–300 g/mol (estimated) ~300–350 g/mol 268.3 g/mol
Solubility Moderate (polar aprotic solvents) Low (DMSO-dependent) High (aqueous formulations)
LogP ~1.5 (predicted) ~2.8 -0.5

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